(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is a chemical compound that belongs to the class of thiophenyl ketones. It is characterized by the presence of a bromine atom, two methyl groups, and a trifluoromethyl group attached to a thiophene ring and a phenyl ring, respectively. This compound has a molecular weight of 363.19 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research and development projects .
Preparation Methods
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the use of various synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride: This compound shares a similar thiophene ring structure but differs in its functional groups and overall reactivity.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities, making them valuable for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a brominated thiophene ring and a trifluoromethyl-substituted phenyl group, contributing to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of certain kinases, which play critical roles in cell signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
- Study on c-KIT Inhibition
- Anticancer Properties
- Pharmacokinetic Studies
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to evaluate their potency and selectivity against specific targets. Notable findings include:
- The introduction of additional functional groups to modify pharmacological properties.
- Exploration of structure-activity relationships (SAR) to identify key features responsible for enhanced activity.
Properties
Molecular Formula |
C14H10BrF3OS |
---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H10BrF3OS/c1-7-11(12(15)8(2)20-7)13(19)9-3-5-10(6-4-9)14(16,17)18/h3-6H,1-2H3 |
InChI Key |
JZKSVILAFCSAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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